molecular formula C8H9NO5S B2792152 Methyl 4-hydroxy-2-sulfamoylbenzoate CAS No. 879554-46-8

Methyl 4-hydroxy-2-sulfamoylbenzoate

Cat. No.: B2792152
CAS No.: 879554-46-8
M. Wt: 231.22
InChI Key: USEQQNIPBFXJLS-UHFFFAOYSA-N
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Description

Methyl 4-hydroxy-2-sulfamoylbenzoate is an organic compound with the molecular formula C8H9NO5S It is a derivative of benzoic acid and contains both hydroxyl and sulfamoyl functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 4-hydroxy-2-sulfamoylbenzoate can be synthesized through several methods. One common approach involves the esterification of 4-hydroxy-2-sulfamoylbenzoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable processes. These could include continuous flow reactors and the use of alternative catalysts to optimize yield and reduce production costs. The specific details of industrial production methods are often proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-hydroxy-2-sulfamoylbenzoate undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid derivative.

    Reduction: The sulfamoyl group can be reduced to form amines or other nitrogen-containing compounds.

    Substitution: The hydroxyl group can participate in nucleophilic substitution reactions, leading to the formation of ethers or esters.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles such as alkoxides or halides can be used in substitution reactions, often under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group may yield 4-oxo-2-sulfamoylbenzoic acid, while reduction of the sulfamoyl group may produce 4-hydroxy-2-aminobenzoic acid.

Scientific Research Applications

Methyl 4-hydroxy-2-sulfamoylbenzoate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the development of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism by which methyl 4-hydroxy-2-sulfamoylbenzoate exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The hydroxyl and sulfamoyl groups can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Methyl 4-hydroxy-2-sulfamoylbenzoate can be compared with other similar compounds, such as:

    Methyl 4-hydroxybenzoate: Lacks the sulfamoyl group, resulting in different chemical and biological properties.

    Methyl 2-sulfamoylbenzoate:

    4-Hydroxy-2-sulfamoylbenzoic acid: The carboxylic acid form of the compound, which has different solubility and reactivity characteristics.

The presence of both hydroxyl and sulfamoyl groups in this compound makes it unique and versatile for various applications.

Properties

IUPAC Name

methyl 4-hydroxy-2-sulfamoylbenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO5S/c1-14-8(11)6-3-2-5(10)4-7(6)15(9,12)13/h2-4,10H,1H3,(H2,9,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USEQQNIPBFXJLS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=C(C=C1)O)S(=O)(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NO5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

879554-46-8
Record name methyl 4-hydroxy-2-sulfamoylbenzoate
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